molecular formula C26H46N6O4 B12391374 (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol

(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12391374
M. Wt: 506.7 g/mol
InChI Key: LWEQWTRVPUIMLN-YWEFRBEISA-N
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Description

(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The starting materials are usually simple sugars and purine derivatives. The key steps include:

    Glycosylation: The attachment of the purine base to the sugar moiety.

    Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites.

    Functional Group Modification: Introduction of the hexadecoxy group and hydroxymethyl group through various organic reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound is of interest due to its potential interactions with nucleic acids. It can be used as a probe to study DNA and RNA structures and functions.

Medicine

In medicine, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or interfere with cancer cell proliferation.

Industry

In the industrial sector, such compounds can be used in the development of pharmaceuticals, particularly in the formulation of drugs targeting viral infections and cancers.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. This can lead to the inhibition of DNA or RNA synthesis, thereby preventing viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral nucleoside analog.

    Zidovudine: An antiretroviral medication used to treat HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

What sets (2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol apart is its unique structural features, such as the hexadecoxy group, which may confer specific biological activities or pharmacokinetic properties.

Properties

Molecular Formula

C26H46N6O4

Molecular Weight

506.7 g/mol

IUPAC Name

(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C26H46N6O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-35-22-21(34)19(17-33)36-25(22)32-18-29-20-23(27)30-26(28)31-24(20)32/h18-19,21-22,25,33-34H,2-17H2,1H3,(H4,27,28,30,31)/t19-,21+,22?,25-/m1/s1

InChI Key

LWEQWTRVPUIMLN-YWEFRBEISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Origin of Product

United States

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